molecular formula C46H95N B1607205 N,N-di(pentadecyl)hexadecan-1-amine CAS No. 67701-00-2

N,N-di(pentadecyl)hexadecan-1-amine

Cat. No.: B1607205
CAS No.: 67701-00-2
M. Wt: 662.3 g/mol
InChI Key: HQNSITMHFIBPTB-UHFFFAOYSA-N
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Description

N,N-Di(pentadecyl)hexadecan-1-amine is a tertiary amine with a hexadecyl (C₁₆H₃₃) backbone and two pentadecyl (C₁₅H₃₁) substituents on the nitrogen atom. Its molecular formula is C₄₆H₉₅N, with a calculated molecular weight of 662.23 g/mol. Structurally, the compound combines long alkyl chains, imparting high lipophilicity (estimated logP >5) . Such compounds are often explored for surfactant applications, lipid nanoparticle formulations, or enzyme inhibition due to their hydrophobic interactions .

Properties

CAS No.

67701-00-2

Molecular Formula

C46H95N

Molecular Weight

662.3 g/mol

IUPAC Name

N,N-di(pentadecyl)hexadecan-1-amine

InChI

InChI=1S/C46H95N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-47(44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-46H2,1-3H3

InChI Key

HQNSITMHFIBPTB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC

Other CAS No.

67701-00-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amines, tri-C14-18-alkyl, typically involves the alkylation of ammonia or primary/secondary amines with long-chain alkyl halides. The reaction is usually carried out under basic conditions, often using a strong base such as sodium or potassium hydroxide to facilitate the nucleophilic substitution reaction. The general reaction can be represented as follows:

RX+NH3RNH2+HXR-X + NH_3 \rightarrow R-NH_2 + HX R−X+NH3​→R−NH2​+HX

where ( R ) represents the long alkyl chain (C14-18) and ( X ) is a halide (e.g., Cl, Br).

Industrial Production Methods

In industrial settings, the production of tri-C14-18-alkyl amines often involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts, such as transition metal complexes, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N,N-di(pentadecyl)hexadecan-1-amine, can undergo various chemical reactions, including:

    Oxidation: These amines can be oxidized to form corresponding nitro compounds or N-oxides.

    Reduction: Reduction reactions can convert nitro compounds back to amines.

    Substitution: Amines can participate in nucleophilic substitution reactions, where the alkyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst are frequently used.

    Substitution: Alkyl halides (e.g., R-Cl, R-Br) and bases (e.g., NaOH, KOH) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tri-C14-18-alkyl amines can yield nitroalkanes or N-oxides, while reduction can regenerate the original amine .

Scientific Research Applications

N,N-di(pentadecyl)hexadecan-1-amine, have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of amines, tri-C14-18-alkyl, is primarily based on their amphiphilic nature. The long hydrophobic alkyl chains interact with non-polar substances, while the hydrophilic amine group interacts with polar substances. This dual interaction reduces interfacial tension between different phases, making them effective surfactants. In biological systems, these compounds can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis .

Comparison with Similar Compounds

Comparison with Alkylamines of Varying Chain Lengths

N-Tridecyl vs. N-Pentadecyl Derivatives

highlights that N-tridecyl (C₁₃H₂₇) and N-pentadecyl (C₁₅H₃₁) derivatives exhibit similar biological activity (e.g., cholinesterase inhibition). However, pentadecyl derivatives are more lipophilic, with logP values exceeding 5 in some cases, compared to tridecyl analogs (logP ~4–5) . The increased lipophilicity of pentadecyl chains enhances membrane permeability but may reduce aqueous solubility, impacting bioavailability.

Shorter-Chain Dialkylamines

  • N,N-Dimethylhexadecan-1-amine (C₁₈H₃₉N):
    • Molecular weight: 269.5 g/mol.
    • logP: <2.7 (for its N-oxide derivative) .
    • Solubility: 409.5 g/L in water (N-oxide form) .
    • Applications: Surfactant or detergent due to moderate hydrophilicity .

Compared to N,N-di(pentadecyl)hexadecan-1-amine, dimethylated analogs are significantly less lipophilic and more water-soluble, making them suitable for different industrial roles .

Comparison with Cyclic and Branched Amines

Hexacyclododecylamines

Compounds like 5-azahexacyclo[5.4.1.0²,⁶.0³,¹⁰.0⁴,⁸.0⁹,¹²]dodecan-4-ol () feature rigid, polycyclic frameworks. These structures exhibit:

  • Sigma-1 receptor affinity and calcium channel modulation .
  • Lower lipophilicity than linear alkylamines due to reduced alkyl chain content.

In contrast, this compound’s linear chains favor hydrophobic interactions but lack the stereochemical complexity required for specific receptor binding .

Data Tables

Table 1: Key Properties of Selected Alkylamines

Compound Molecular Formula Molecular Weight (g/mol) logP (Estimated) Melting Point (°C) Water Solubility
This compound C₄₆H₉₅N 662.23 >5 Not reported Low (hydrophobic)
N-Tridecyl derivative (from ) C₂₉H₅₉N 409.64 ~4–5 Not reported Moderate
N,N-Dimethylhexadecan-1-amine N-oxide C₁₈H₃₉NO 285.52 <2.7 125–129 409.5 g/L
N-Pentadecylpentadecan-1-amine () C₃₀H₆₃N 437.84 ~6–7 Not reported Very low

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